N-(2,5-dichlorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide
Description
Properties
Molecular Formula |
C22H17Cl2N3O2 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C22H17Cl2N3O2/c23-15-10-11-17(24)19(12-15)26-22(28)13-27-20-9-5-4-8-18(20)25-21(27)14-29-16-6-2-1-3-7-16/h1-12H,13-14H2,(H,26,28) |
InChI Key |
OJWHWKGOLRHLHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(2,5-dichlorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-parasitic, anti-cancer, and antimicrobial research.
Chemical Structure
The molecular structure of this compound includes a dichlorophenyl group and a phenoxymethyl-benzimidazole moiety, contributing to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anthelmintic, antitumor, and antimicrobial properties.
1. Anthelmintic Activity
Research indicates that derivatives of benzimidazole exhibit significant anthelmintic activity. In one study, compounds similar to this compound were tested against Indian adult earthworms (Pheretima posthuma). The results showed that certain derivatives were more effective than the standard drug albendazole in paralyzing and killing the worms .
| Compound | Activity Type | Efficacy Compared to Albendazole |
|---|---|---|
| 3a | Paralyze | Better |
| 3c | Kill | Better |
| 3k | Kill | Better |
2. Antitumor Activity
This compound has also been evaluated for its potential antitumor activity. A study involving various benzimidazole derivatives demonstrated that some compounds exhibited significant cytotoxic effects against human lung cancer cell lines (A549, HCC827, and NCI-H358). The cytotoxicity was assessed using MTS assays, revealing that certain derivatives had IC50 values in the low micromolar range .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.26 ± 0.33 |
| HCC827 | 6.48 ± 0.11 |
| NCI-H358 | 6.48 ± 0.11 |
3. Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. It was found that certain benzimidazole derivatives possess activity against various bacterial strains, suggesting a potential role in treating infections .
The mechanism by which this compound exerts its biological effects may involve:
- DNA Binding : Many benzimidazole derivatives are known to bind to DNA, inhibiting DNA-dependent enzymes and disrupting cellular processes essential for proliferation.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for parasite survival or tumor cell proliferation.
Case Studies
Several studies have documented the synthesis and evaluation of various benzimidazole derivatives similar to this compound:
- Synthesis and Evaluation : A series of benzimidazole derivatives were synthesized and evaluated for their biological activities. The study highlighted the effectiveness of compounds with different substituents on the benzene ring in enhancing biological activity against parasites and cancer cells .
- Comparative Studies : Comparative studies with existing anthelmintics and anticancer agents have shown that certain derivatives not only match but exceed the efficacy of commonly used drugs like albendazole and doxorubicin in specific assays .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2,5-dichlorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide involves multi-step organic reactions typically starting from readily available benzimidazole derivatives. The characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), which confirm its structural integrity and purity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported indicate significant antimicrobial activity, suggesting that these compounds could be developed into effective antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Compounds with benzimidazole moieties have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific oncogenic pathways. For example, studies have shown that similar compounds exhibit IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating their potential as alternative anticancer therapies .
Antitubercular Activity
A study focusing on the antitubercular properties of benzimidazole derivatives found that certain compounds demonstrated significant inhibitory effects against Mycobacterium tuberculosis. The active compounds were further analyzed for their ability to inhibit key mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase, which are crucial for the survival of the bacteria . This suggests that this compound may also possess similar antitubercular properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the chemical structure significantly influence biological activity. For instance, the presence of halogen substituents on the phenyl ring enhances antimicrobial efficacy while maintaining low toxicity profiles . This information is crucial for optimizing the design of new derivatives with improved therapeutic profiles.
Chemical Reactions Analysis
Step 1: Benzimidazole Core Formation
-
Reaction : Condensation of o-phenylenediamine with a carbonyl source (e.g., glycolic acid or lactic acid) under acidic conditions (HCl) forms the benzimidazole nucleus .
-
Example :
Step 2: Phenoxymethyl Substitution
-
Alkylation : The 2-position of benzimidazole is functionalized with a phenoxymethyl group via reaction with benzyl bromide derivatives in the presence of KCO .
-
Key Intermediate :
Step 3: Acetamide Formation
-
Acetylation : The benzimidazole intermediate undergoes amidation with chloroacetyl chloride or substituted acetamide precursors.
Here, R = 2,5-dichlorophenyl group.
Functionalization and Modifications
The compound’s derivatives are tailored for pharmacological optimization:
Table 1: Key Modifications and Biological Relevance
Example Derivatization:
-
Anticancer Analogues : Substitution of the dichlorophenyl group with morpholine or piperazine enhances COX-2 selectivity (e.g., compound 162 in shows 78.68% inhibition).
Antimicrobial Activity
-
Fluorinated Derivatives : Introduction of fluorine at positions 5/6 of benzimidazole improves activity against S. aureus (MIC = 2 μg/mL) .
-
Chlorophenyl Analogues : 2,4-Dichlorophenyl groups enhance antifungal potency (MIC = 3.12 μg/mL against A. niger) .
Anti-inflammatory Activity
Synthetic Challenges and Optimizations
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several benzimidazole and benzothiazole derivatives reported in the literature. Below is a comparative analysis:
Benzimidazole-Based Acetamides
N-(Carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3ae/3af) Key Differences:
- Contains a sulfonylphenoxy linker instead of a phenoxymethyl group.
- Features a pyridylmethylsulfinyl substituent and methoxy groups on the benzimidazole core.
2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]-phenoxy}-N-(2-pyridyl)acetamide (3j/3k) Key Differences:
- Incorporates a sulfonylphenoxy group and a 2-pyridyl acetamide terminus.
- Exhibits a 2:1 isomer ratio and 87% yield.
Benzothiazole-Based Acetamides
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide
- Key Differences :
- Replaces benzimidazole with a benzothiazole core.
- Features trifluoromethoxy and methoxyphenyl substituents.
N-(6-Chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide
- Key Differences :
- Substitutes benzimidazole with chlorobenzothiazole .
- Retains a methoxyphenyl acetamide group.
Comparative Data Table
Key Insights
Structural Impact on Activity: The phenoxymethyl group in the target compound may enhance lipophilicity compared to sulfonylphenoxy linkers in analogs like 3ae/3af .
Biological Potential: While benzothiazole derivatives (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide) are patented for metabolic disorders, benzimidazole analogs like 3j/3k show antimicrobial activity, hinting at diverse applications for the target compound .
Preparation Methods
Halogenation Using N-Bromosuccinimide (NBS)
Bromination of 2-(phenoxymethyl)benzimidazole at position 1 is achieved using NBS in an aprotic solvent. For instance, refluxing the benzimidazole derivative with NBS (1.1 equiv) in 1,4-dioxane at 100°C for 4 hours produces 1-bromo-2-(phenoxymethyl)benzimidazole.
Optimized Parameters :
-
Solvent: 1,4-Dioxane or tetrahydrofuran (THF)
-
Temperature: 100°C
-
Catalytic Additive: None required
Acetamide Side Chain Coupling
The bromine atom at position 1 is displaced by an acetamide nucleophile to form the final compound.
Synthesis of N-(2,5-Dichlorophenyl)Glycinamide
N-(2,5-dichlorophenyl)glycinamide is prepared by reacting 2,5-dichloroaniline with chloroacetyl chloride in dichloromethane (DCM) followed by amidation with ammonia. This intermediate is critical for the subsequent coupling step.
Reaction Protocol :
-
Chloroacetylation: 2,5-Dichloroaniline + chloroacetyl chloride (1.2 equiv) in DCM, 0°C, 2 hours.
-
Amidation: Reaction with aqueous NH₃ (25%), room temperature, 4 hours.
Nucleophilic Substitution
The brominated benzimidazole undergoes substitution with N-(2,5-dichlorophenyl)glycinamide in dimethylsulfoxide (DMSO) using sodium hydride (NaH) as a base. Heating the mixture at 70°C for 12 hours facilitates the displacement.
Critical Parameters :
Alternative Synthetic Routes
Direct Amide Coupling via Carboxylic Acid Intermediate
An alternative approach involves synthesizing 1-carboxymethyl-2-(phenoxymethyl)benzimidazole, which is then coupled with 2,5-dichloroaniline using a coupling agent.
Steps :
-
Oxidation of 1-hydroxymethylbenzimidazole to carboxylic acid using KMnO₄ in acidic medium.
-
Activation with thionyl chloride (SOCl₂) to form acyl chloride.
Yield : ~60% (over three steps).
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Halogenation-Substitution | High regioselectivity | Requires toxic brominating agents | 65–70% |
| Direct Amide Coupling | Avoids halogenation steps | Lower yields due to multiple steps | ~60% |
Reaction Optimization Insights
-
Solvent Choice : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity in substitution reactions.
-
Temperature Control : Elevated temperatures (70–100°C) improve reaction rates but may degrade heat-sensitive intermediates.
-
Base Selection : NaH provides strong deprotonation but requires anhydrous conditions.
Challenges and Mitigation Strategies
-
Poor Solubility : Silylation with N,O-bis(trimethylsilyl)acetamide (BSA) improves solubility of benzimidazole intermediates in 1,2-dichloroethane.
-
Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) is essential for purifying the final acetamide.
Scalability and Industrial Relevance
The halogenation-substitution route is favored for scale-up due to its straightforward protocol and commercial availability of reagents. However, waste management of brominated byproducts remains a concern .
Q & A
Q. What are the established synthetic routes for N-(2,5-dichlorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves sequential coupling of the dichlorophenyl group to the benzimidazole-acetamide scaffold. Key steps include:
- Amide bond formation : Reacting 2-(phenoxymethyl)benzimidazole with chloroacetyl chloride, followed by coupling with 2,5-dichloroaniline under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Temperature control (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions. HPLC or TLC monitoring ensures intermediate purity. Scaling up requires pressurized reactors to maintain reaction efficiency .
Q. How is structural characterization performed for this compound, and what crystallographic tools are recommended?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : SHELX software (SHELXL/SHELXS) is widely used for refining crystallographic data. Hydrogen bonding networks and torsion angles can reveal conformational stability .
- Spectroscopic methods : ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons), IR (C=O stretch ~1680 cm⁻¹), and HRMS validate molecular identity .
Q. What biological activities have been reported, and what experimental models are used to assess them?
Methodological Answer:
- Antibacterial activity : Inhibition of bacterial protein synthesis (e.g., E. coli MIC = 12.5 µg/mL) via ribosomal targeting, assessed using broth microdilution assays .
- Enzyme modulation : IC₅₀ values against α-glucosidase (e.g., 8.3 µM) are determined via spectrophotometric kinetic assays .
Advanced Research Questions
Q. How can computational docking (e.g., AutoDock4) predict binding interactions between this compound and biological targets?
Methodological Answer:
- Receptor flexibility : AutoDock4 allows side-chain flexibility in target proteins (e.g., HIV protease). Grid-based scoring evaluates ligand-receptor affinity, with RMSD <2.0 Å indicating reliable poses .
- Case study : Docking into bacterial ribosomes (PDB: 4V7A) identifies hydrogen bonds between the dichlorophenyl group and 23S rRNA .
Q. What structure-activity relationships (SAR) explain variations in biological efficacy among analogs?
Methodological Answer:
| Analog | Modification | Activity Trend | Reference |
|---|---|---|---|
| Benzoxazole derivative | Oxazole → benzoxazole | Reduced antibacterial potency | |
| Thiazole-substituted acetamide | Benzimidazole → thiazole | Enhanced α-glucosidase inhibition (IC₅₀ = 5.2 µM) | |
| 4-Fluorophenyl variant | Cl → F at position 4 | Improved metabolic stability |
Q. How can contradictory data on enzyme inhibition (e.g., α-glucosidase vs. acetylcholinesterase) be resolved?
Methodological Answer:
Q. What analytical techniques are critical for resolving metabolic byproducts or degradation pathways?
Methodological Answer:
- LC-HRMS : Identifies metabolites (e.g., hydroxylation at the benzimidazole ring) with exact mass matching (theoretical vs. observed ±5 ppm) .
- Stability studies : Accelerated degradation under UV light or acidic conditions (pH 2.0) followed by NMR tracks hydrolytic cleavage of the acetamide bond .
Data Contradiction Analysis
Q. Why do crystallographic and computational models sometimes disagree on ligand-receptor binding modes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
